molecular formula C21H13NO4 B5602750 4-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid

4-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid

Cat. No.: B5602750
M. Wt: 343.3 g/mol
InChI Key: RQHPZTXKUDWDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5,7-Dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid is a structurally complex compound featuring a dibenzoazepine-dione core fused to a benzoic acid moiety. Its synthesis and applications are highlighted in asymmetric catalysis, particularly in the enantioselective production of α-amino acids. The compound acts as a chiral ligand in Ni(II) complexes, enabling high enantiomeric excess (up to 99% ee) in synthetic protocols . A key patent (U.S. 9,695,112) and subsequent large-scale synthesis efforts emphasize its industrial relevance for producing tailor-made amino acids, such as non-natural derivatives used in pharmaceuticals .

Properties

IUPAC Name

4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO4/c23-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(24)22(19)14-11-9-13(10-12-14)21(25)26/h1-12H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHPZTXKUDWDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid (C21H13NO4) is a member of the dibenzoazepine family, notable for its potential biological activity. This article explores its biological properties, including its mechanism of action, pharmacological effects, and relevant research findings.

Molecular Structure

The molecular formula for this compound is C21H13NO4. The structure features a dibenzoazepine core with two carbonyl groups contributing to its reactivity and potential biological activity.

Physical Properties

PropertyValue
Molecular Weight345.33 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogP (Partition Coefficient)3.5 (indicative of moderate lipophilicity)

Research indicates that compounds related to dibenzoazepines may interact with various biological targets, including enzymes and receptors involved in cancer progression and neurodegenerative diseases. Specifically, the presence of the dioxo functional groups suggests potential interactions with nucleophiles in biological systems, which may lead to inhibition of certain enzymatic pathways.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies have suggested that derivatives of dibenzoazepines exhibit cytotoxic effects against various cancer cell lines. The compound has been included in screening libraries targeting cancer-related pathways .
  • Neuroprotective Effects : Some studies indicate that similar compounds may provide neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .
  • Kinase Inhibition : The compound is part of libraries focused on allosteric kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways .

Case Studies and Research Findings

  • A study conducted on related dibenzoazepine derivatives highlighted their effectiveness in inhibiting tumor growth in vitro and in vivo models, indicating a promising avenue for further investigation .
  • Another research effort focused on synthesizing novel derivatives from the parent compound to enhance selectivity and potency against specific cancer types. These derivatives showed improved efficacy compared to traditional chemotherapeutics .

Summary of Research Findings

Study ReferenceFindings
Inclusion in allosteric kinase inhibitor library; potential anticancer properties.
Demonstrated cytotoxic effects against cancer cell lines; neuroprotective potential.
Novel derivatives synthesized; improved selectivity and efficacy noted.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to 4-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid. For instance, compounds synthesized from this framework have been tested against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The cytotoxicity was evaluated using the MTT assay, revealing promising IC50 values ranging from 5.42 to 30.25 µM, indicating significant activity against these cancer types .

Neuropharmacology

Compounds derived from this chemical structure have also been investigated for their neuropharmacological properties. They are considered potential candidates for treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and exhibit neuroprotective effects. The exploration of these compounds as selective neurokinin-3 receptor antagonists suggests their role in managing conditions like depression and anxiety .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. This synthetic versatility enables the development of a library of derivatives with tailored biological activities. High-pressure synthetic methods have been reported to enhance yield and efficiency in producing these compounds .

Case Study 1: Anticancer Efficacy

In a study published in Scientific Reports, several derivatives were synthesized and tested for their anticancer properties. The most potent compounds demonstrated IC50 values lower than those of established chemotherapeutics like sorafenib, suggesting that they could serve as lead compounds for further drug development .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective capabilities of these compounds in models of oxidative stress-induced neuronal damage. Results indicated that certain derivatives could significantly reduce neuronal cell death, supporting their potential use in treating neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared below with analogous benzoic acid derivatives, focusing on substituents, applications, and physicochemical properties.

Compound Name Substituent Key Functional Groups Primary Application
4-(5,7-Dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid Dibenzoazepine-dione Carboxyl, diketone, aromatic rings Asymmetric catalysis (chiral ligand)
4-(But-3-enoxy)benzoic acid (BOBA) But-3-enoxy chain Carboxyl, alkenyl ether Liquid crystalline materials
4-(Pent-4-enoxy)benzoic acid (POBA) Pent-4-enoxy chain Carboxyl, alkenyl ether Liquid crystalline materials
4-(Dec-9-enoxy)benzoic acid (DOBA) Dec-9-enoxy chain Carboxyl, alkenyl ether Liquid crystalline materials
4-(Undec-10-enoxy)benzoic acid (UOBA) Undec-10-enoxy chain Carboxyl, alkenyl ether Liquid crystalline materials

Key Research Findings

  • Target Compound: Demonstrates superior enantioselectivity in Ni(II)-catalyzed alkylation reactions, critical for synthesizing non-proteinogenic amino acids . The dibenzoazepine-dione framework enhances steric and electronic tuning of the metal complex, improving catalytic efficiency . Scalable synthesis (multi-gram quantities) has been achieved, supporting industrial applications .
  • BOBA, POBA, DOBA, UOBA: Exhibit liquid crystalline behavior due to polarizable aromatic rings and flexible alkenoxy chains. Longer chains (e.g., DOBA, UOBA) increase mesophase stability . Crystal structures (e.g., HOBA, PROBA) reveal hydrogen-bonded dimers via carboxyl groups, influencing self-assembly and phase transitions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid, and how can purity be optimized?

  • Methodology :

  • Suzuki-Miyaura Coupling : Utilize palladium-catalyzed cross-coupling to attach the benzoic acid moiety to the dibenzoazepine core. Optimize reaction conditions (e.g., solvent: DMF/H₂O, temperature: 80–100°C) to minimize side products .
  • Acid-Catalyzed Cyclization : Employ H₂SO₄ or polyphosphoric acid to form the dibenzoazepine ring system. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve ≥95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • Spectroscopic Analysis :
  • NMR : Assign peaks using ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to confirm aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 170–180 ppm for carboxylic acid) .
  • FT-IR : Identify key functional groups (e.g., C=O stretches at ~1680 cm⁻¹ for the azepine dione, O-H stretches at ~2500–3300 cm⁻¹ for benzoic acid) .
  • X-ray Crystallography : Resolve crystal structure to verify planarity of the dibenzoazepine core and intermolecular hydrogen bonding patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.